molecular formula C15H13N5O B11537451 5-Amino-3-(1-cyano-2-phenylvinyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile

5-Amino-3-(1-cyano-2-phenylvinyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B11537451
M. Wt: 279.30 g/mol
InChI Key: YYMAOMQXVYFXEW-XYOKQWHBSA-N
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Description

5-Amino-3-(1-cyano-2-phenylvinyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile is a complex organic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes an amino group, a cyano group, a phenylvinyl group, a hydroxyethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(1-cyano-2-phenylvinyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.

    Addition of the phenylvinyl group: This step involves a Heck reaction or a similar coupling reaction to attach the phenylvinyl group to the pyrazole ring.

    Incorporation of the hydroxyethyl group: This can be done through an alkylation reaction using an appropriate alkylating agent like ethylene oxide or ethyl bromide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(1-cyano-2-phenylvinyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Coupling Reactions: The phenylvinyl group can undergo further coupling reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst (e.g., palladium on carbon) can be employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

    Coupling Reactions: Catalysts like palladium or nickel can be used in the presence of ligands and bases.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted pyrazole derivatives.

    Coupling Reactions: Formation of extended conjugated systems.

Scientific Research Applications

Chemistry

In chemistry, 5-Amino-3-(1-cyano-2-phenylvinyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its functional groups allow for modifications that can enhance its binding affinity and specificity.

Medicine

In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its structure can be modified to improve its pharmacokinetic and pharmacodynamic properties, making it a candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials. Its functional groups allow for the creation of materials with specific properties, such as conductivity, flexibility, and strength.

Mechanism of Action

The mechanism of action of 5-Amino-3-(1-cyano-2-phenylvinyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the amino, cyano, and hydroxyethyl groups allows for interactions with various biological molecules, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-3-(1-cyano-2-phenylvinyl)-1H-pyrazole-4-carbonitrile: Lacks the hydroxyethyl group.

    3-(1-Cyano-2-phenylvinyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile: Lacks the amino group.

    5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile: Lacks the phenylvinyl group.

Uniqueness

The uniqueness of 5-Amino-3-(1-cyano-2-phenylvinyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications. The presence of the hydroxyethyl group enhances its solubility and reactivity, while the amino and cyano groups offer sites for further functionalization. The phenylvinyl group contributes to its stability and potential for conjugation with other molecules.

Properties

Molecular Formula

C15H13N5O

Molecular Weight

279.30 g/mol

IUPAC Name

5-amino-3-[(Z)-1-cyano-2-phenylethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile

InChI

InChI=1S/C15H13N5O/c16-9-12(8-11-4-2-1-3-5-11)14-13(10-17)15(18)20(19-14)6-7-21/h1-5,8,21H,6-7,18H2/b12-8+

InChI Key

YYMAOMQXVYFXEW-XYOKQWHBSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)CCO

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C2=NN(C(=C2C#N)N)CCO

Origin of Product

United States

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